molecular formula C24H12F6N4O2 B1496262 DJ-V-159

DJ-V-159

Cat. No.: B1496262
M. Wt: 502.4 g/mol
InChI Key: VEVNLJLJLVESLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DJ-V-159 is a synthetic compound known for its role as an agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A). This receptor is involved in various physiological processes, including metabolism and hormone regulation. This compound has been studied for its potential therapeutic applications, particularly in the regulation of blood glucose levels and insulin secretion .

Biochemical Analysis

Biochemical Properties

N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide interacts with GPRC6A, a receptor involved in various biochemical reactions. It activates GPRC6A at nanomolar concentrations, leading to the stimulation of extracellular signal-regulated kinase (ERK) phosphorylation and cyclic adenosine monophosphate (cAMP) accumulation in cells expressing GPRC6A . This interaction is crucial for the regulation of energy metabolism and insulin secretion from pancreatic β-cells .

Cellular Effects

N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide exerts significant effects on various cell types, particularly pancreatic β-cells. It stimulates insulin secretion, thereby lowering serum glucose levels in wild-type mice . Additionally, this compound influences cell signaling pathways, including ERK phosphorylation and cAMP accumulation, which are essential for cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide involves its binding to GPRC6A. This binding activates the receptor, leading to downstream signaling events such as ERK phosphorylation and cAMP accumulation . These signaling pathways play a pivotal role in regulating insulin secretion and glucose homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide have been observed over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that it consistently stimulates insulin secretion and maintains glucose homeostasis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide vary with different dosages in animal models. At low doses, it effectively stimulates insulin secretion without adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited .

Metabolic Pathways

N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is involved in metabolic pathways related to glucose homeostasis. It interacts with enzymes and cofactors that regulate insulin secretion and energy metabolism . This compound’s activation of GPRC6A influences metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, ensuring its effective action .

Subcellular Localization

The subcellular localization of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is primarily within the cytoplasm, where it interacts with GPRC6A . This localization is essential for its activity and function, as it allows the compound to effectively bind to its target receptor and initiate downstream signaling events .

Preparation Methods

Synthetic Routes and Reaction Conditions

DJ-V-159 is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The key steps include the formation of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

DJ-V-159 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Properties

IUPAC Name

1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVNLJLJLVESLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the Structure-Activity Relationship (SAR) of DJ-V-159 and how does modifying its structure impact its activity?

A2: The research paper primarily focuses on the discovery and initial characterization of this compound. [] While it mentions that the compound was selected from a series of tri-phenyl compounds after chemical modifications and functional analysis, it doesn't provide detailed information about the specific SAR of this compound. [] Further research is needed to understand how different structural modifications of this compound affect its binding affinity to GPRC6A, its potency in stimulating insulin secretion, and its overall efficacy in vivo.

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